![molecular formula C7H16N2O B1476607 (1-(3-Aminopropyl)azetidin-3-yl)methanol CAS No. 2097990-67-3](/img/structure/B1476607.png)
(1-(3-Aminopropyl)azetidin-3-yl)methanol
Overview
Description
“(1-(3-Aminopropyl)azetidin-3-yl)methanol” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. It is used for research purposes and is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Scientific Research Applications
Catalytic Asymmetric Synthesis
A study by Wang et al. (2008) developed an approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its efficacy in catalytic asymmetric additions of organozinc reagents to aldehydes. This work highlights the potential of azetidine-based compounds for enantioselective synthesis, achieving high enantioselectivities in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
NMR Sensors for Enantiodiscrimination
Malinowska et al. (2020) used optically pure aziridin-2-yl methanols as effective NMR sensors for the enantiodiscrimination of α-racemic carboxylic acids. This research showcases the application of aziridine and azetidine derivatives in analytical chemistry, particularly for the determination of enantiomeric excess (ee) in chiral compounds (Malinowska et al., 2020).
Synthesis of Amino Acid Derivatives
Marichev et al. (2019) reported on the synthesis of chiral donor–acceptor azetines, including azetidinones, which were used for coupling with nitrogen and oxygen nucleophiles to form amino acid derivatives. This method opens new avenues for synthesizing peptides and natural product derivatives, maintaining high enantioselectivity and broad applicability (Marichev et al., 2019).
Organocatalysis
The work by Bonini et al. (2006) on aziridin-2-yl methanols as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations provides insights into the utility of azetidine derivatives in catalysis. These findings contribute to the development of novel catalytic methods that are more efficient and enantioselective (Bonini et al., 2006).
Heterogeneous Catalysis
Xie and Zhao (2013) explored the use of 3-aminopropylsilica, a material related to the functional group in “(1-(3-Aminopropyl)azetidin-3-yl)methanol,” as a heterogeneous catalyst for the transesterification of soybean oil, demonstrating its potential in biodiesel production. This study underscores the role of aminopropyl groups in catalyzing environmentally significant reactions (Xie & Zhao, 2013).
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Azetidines are known for their reactivity and versatility as heterocyclic synthons, which suggests that they may interact with their targets in a variety of ways .
Biochemical Pathways
Azetidines are known to be involved in a variety of biochemical processes, including peptidomimetic and nucleic acid chemistry .
Action Environment
The action, efficacy, and stability of (1-(3-Aminopropyl)azetidin-3-yl)methanol can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature . .
properties
IUPAC Name |
[1-(3-aminopropyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-7(5-9)6-10/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFFYOEFQFZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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